N-ethyl-3-(piperidin-3-yl)propan-1-amine
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Overview
Description
N-ethyl-3-(piperidin-3-yl)propan-1-amine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The compound contains both a piperidine ring and an ethylamine side chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation: Another method involves the alkylation of 3-(piperidin-3-yl)propan-1-amine with ethyl iodide under basic conditions.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: N-ethyl-3-(piperidin-3-yl)propan-1-amine can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound secondary amine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as a neurotransmitter analog.
- Studied for its role in modulating biological pathways .
Medicine:
- Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders .
Industry:
Mechanism of Action
The mechanism of action of N-ethyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
3-(piperidin-3-yl)propan-1-amine: Lacks the ethyl group, making it less lipophilic.
N-methyl-3-(piperidin-3-yl)propan-1-amine: Contains a methyl group instead of an ethyl group, affecting its pharmacokinetic properties.
Uniqueness: N-ethyl-3-(piperidin-3-yl)propan-1-amine is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-ethyl-3-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-3-5-10-6-4-8-12-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
DQCMIZVMEATING-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC1CCCNC1 |
Origin of Product |
United States |
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